5-Cycloheptene-1,4-dione, 6-acetyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cycloheptene-1,4-dione, 6-acetyl-(9CI) is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol. This compound is characterized by a seven-membered ring with two ketone groups and an acetyl group attached to it. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cycloheptene-1,4-dione, 6-acetyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-Cycloheptene-1,4-dione, 6-acetyl-(9CI) may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and purification techniques such as distillation and recrystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Cycloheptene-1,4-dione, 6-acetyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-Cycloheptene-1,4-dione, 6-acetyl-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Cycloheptene-1,4-dione, 6-acetyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cycloheptanone: A precursor in the synthesis of 5-Cycloheptene-1,4-dione, 6-acetyl-(9CI).
Cycloheptene: A related compound with a similar ring structure but lacking the ketone and acetyl groups.
Acetylacetone: A diketone with a similar functional group arrangement but a different ring structure.
Uniqueness
5-Cycloheptene-1,4-dione, 6-acetyl-(9CI) is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
196493-35-3 |
---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
6-acetylcyclohept-5-ene-1,4-dione |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-4-8(11)2-3-9(12)5-7/h4H,2-3,5H2,1H3 |
InChI Key |
MKDKHDHQBZKCAO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=O)CCC(=O)C1 |
Canonical SMILES |
CC(=O)C1=CC(=O)CCC(=O)C1 |
Synonyms |
5-Cycloheptene-1,4-dione, 6-acetyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.